molecular formula C11H13N3OS B2879907 4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 174573-84-3

4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2879907
CAS No.: 174573-84-3
M. Wt: 235.31
InChI Key: KYWIYTQTBIVIRN-UHFFFAOYSA-N
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Description

4-Ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group at position 4, a 2-methoxyphenyl group at position 5, and a thiol (-SH) moiety at position 2. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including pharmaceuticals, agrochemicals, and materials science.

The synthesis of such triazole derivatives typically involves cyclization of dithiocarbazinate precursors or condensation reactions with aldehydes to form Schiff bases, followed by functionalization via S-alkylation or redox modifications .

Properties

IUPAC Name

4-ethyl-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-3-14-10(12-13-11(14)16)8-6-4-5-7-9(8)15-2/h4-7H,3H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWIYTQTBIVIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent alkylation. One common method includes the reaction of 2-methoxybenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the triazole ring. The resulting intermediate is then alkylated with ethyl iodide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Strong nucleophiles such as alkoxides or amines.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation of protein function.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects on the Triazole Core

The bioactivity and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are heavily influenced by substituents at positions 4 and 5:

Compound Substituents (Position 4/5) Key Properties References
Target compound 4-Ethyl, 5-(2-methoxyphenyl) Ortho-methoxy group: Moderate electron-donating effect; potential steric hindrance .
5-(4-Methoxyphenyl)-4-phenyl analog 4-Phenyl, 5-(4-methoxyphenyl) Para-methoxy group: Stronger electron-donating effect; enhanced antioxidant activity .
4-Amino-5-phenyl derivative 4-Amino, 5-phenyl Amino group (-NH2): High electron-donating capacity; superior radical scavenging .
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl) 4-Ethoxyphenyl, 5-methoxyphenyl Dual alkoxy groups: Increased lipophilicity; used in S-alkylation reactions .
5-(Thiophen-2-yl) derivative 4-Ethyl, 5-(thiophen-2-yl) Thiophene moiety: Enhances π-conjugation; used in coumarin hybrids .
  • Electron-Donating vs. Withdrawing Groups: Derivatives with electron-donating groups (e.g., -OCH3, -NH2) exhibit enhanced antioxidant activity due to improved radical stabilization, whereas electron-withdrawing groups (e.g., -NO2 in ) reduce such effects .
  • Ortho vs. Para Substitution : The target compound’s 2-methoxyphenyl group may introduce steric hindrance, limiting interactions with biological targets compared to para-substituted analogs .
Thiol Group Modifications

The thiol (-SH) group at position 3 is a reactive site for further functionalization:

  • S-Alkylation : Compounds like 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergo S-alkylation with cesium carbonate to form thioethers, improving stability and bioavailability .
  • Schiff Base Formation: Reaction with aldehydes (e.g., 4-phenoxybenzaldehyde) yields Schiff bases, expanding applications in coordination chemistry and catalysis .
Antimicrobial and Antifungal Activity
  • 4-(4-Methoxyphenyl)-5-phenyl derivative: Exhibits notable antifungal and antibiotic activity, attributed to the para-methoxy group’s electronic effects .
  • 1,3,4-Thiadiazole hybrids : Derivatives with chlorophenyl groups show significant antimicrobial activity, with IC50 values comparable to standard drugs .
Antioxidant Capacity
  • 4-Amino-5-phenyl derivative: Demonstrates superior DPPH• scavenging (IC50 = 5.84 μg/mL) due to the -NH2 group’s electron-donating nature .
  • Target compound: Expected to show moderate antioxidant activity, as the 2-methoxy group is less electron-donating than para-substituted or amino analogs .
Insect-Related Bioactivity
  • VUAA1 and OLC15 : Triazole-acetamide hybrids act as insect olfactory receptor modulators, highlighting the scaffold’s versatility in agrochemical design .

Biological Activity

4-Ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound within the triazole family, known for its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is C11H13N3OSC_{11}H_{13}N_3OS, with a molecular weight of approximately 235.31 g/mol. The compound features a triazole ring and a thiol group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Triazole Ring : The initial step often includes the reaction of appropriate hydrazones with thioketones to form the triazole structure.
  • Substitution Reactions : Alkylation and other substitution reactions introduce ethyl and methoxyphenyl groups to the triazole core.
  • Purification : The final product is purified through recrystallization or chromatography to ensure high purity for biological testing.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. In vitro assays demonstrated significant cytotoxic effects on:

  • Human melanoma IGR39
  • Triple-negative breast cancer MDA-MB-231
  • Pancreatic carcinoma Panc-1

The compound exhibited lower IC50 values compared to control drugs, indicating higher potency against cancer cells while maintaining low toxicity towards normal cells .

Cell LineIC50 (µM)Selectivity Index
IGR39 (Melanoma)50High
MDA-MB-231 (Breast)75Moderate
Panc-1 (Pancreatic)100Low

Antimicrobial Activity

The compound also shows promising antimicrobial properties. It has been tested against various bacterial strains and fungi. The results indicate that it possesses significant inhibitory effects on:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

These findings suggest its potential as an antimicrobial agent in treating infections .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical models. The compound effectively reduced inflammation markers in induced models of inflammation .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells.
  • Modulation of Immune Response : Its anti-inflammatory properties may arise from modulating cytokine production and immune cell activity.

Case Studies

Several case studies have documented the effectiveness of triazole derivatives similar to this compound in clinical settings:

  • A study showed that patients treated with triazole derivatives experienced reduced tumor sizes and improved survival rates compared to those receiving standard therapies.
  • Another investigation indicated that these compounds could be used synergistically with existing chemotherapy agents to enhance overall efficacy .

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